(-)-Macrocarpal D; Macrocarpal-d

Description

Identification of Botanical Sources within the Eucalyptus Genus

The primary botanical sources for (-)-Macrocarpal D are certain species of Eucalyptus, a diverse genus of flowering trees and shrubs.

The leaves of Eucalyptus macrocarpa, commonly known as the Mottlecah, are a recognized source of (-)-Macrocarpal D. tandfonline.comresearchgate.net This species is a sprawling mallee native to Western Australia, characterized by its large, glaucous juvenile leaves. ala.org.au Research has led to the isolation of several macrocarpals, including (-)-Macrocarpal D, from the leaves of this plant. tandfonline.com

Eucalyptus globulus, the Tasmanian Blue Gum, is another significant botanical source of macrocarpals. nih.govacs.orgnih.govresearchgate.netnih.govacs.org The leaves of this species have been a subject of phytochemical investigation, leading to the identification and isolation of various formyl-phloroglucinol-terpene meroterpenoids, including analogues of (-)-Macrocarpal D. acs.orgnih.gov

Optimized Extraction Protocols from Plant Biomass

The extraction of (-)-Macrocarpal D from Eucalyptus leaves requires carefully optimized protocols to ensure efficient recovery of the compound.

Solvent-based extraction is a fundamental step in isolating (-)-Macrocarpal D. Common methods involve the use of organic solvents to extract the compound from the plant material.

| Extraction Method | Solvent System | Source Material | Reference |

| Soxhlet Extraction | Acetone and light petroleum spirit (20:80 v/v) | Eucalyptus leaves | anu.edu.au |

| Maceration | 80% Acetone | Eucalyptus macrocarpa leaves | tandfonline.com |

| Maceration | Methanol (B129727) | Eucalyptus globulus leaves | nih.gov |

| Maceration | 50% Ethanol | Eucalyptus globulus leaves | nih.govacs.org |

Following initial extraction, the crude extract undergoes pre-treatment and concentration to remove unwanted substances and increase the concentration of the target compounds. A common pre-treatment step involves grinding the plant material, sometimes with liquid nitrogen, to increase the surface area for extraction. anu.edu.au The resulting extract is often fractionated using different solvents, such as ethyl acetate (B1210297), to separate compounds based on their polarity. tandfonline.com The neutral fraction, which often shows significant biological activity, is then washed with a non-polar solvent like hexane (B92381) to remove lipids and other impurities before being concentrated to a crude paste. tandfonline.com

Chromatographic Separation and Purification Strategies for Compound Elucidation

Chromatography is an indispensable tool for the separation and purification of (-)-Macrocarpal D from the complex mixture of the crude extract.

Various chromatographic techniques are employed in a sequential manner to achieve high purity. An initial separation is often performed using silica (B1680970) gel column chromatography . tandfonline.com In this step, the crude extract is applied to a column packed with silica gel, and different fractions are eluted using a gradient of solvents, typically a mixture of a non-polar solvent like chloroform (B151607) and a more polar solvent like methanol. tandfonline.com

Fractions that show the presence of the desired compounds are then further purified using techniques such as Sephadex LH-20 column chromatography , with methanol often used as the mobile phase. tandfonline.com For final purification and to separate closely related isomers, High-Performance Liquid Chromatography (HPLC) is utilized. tandfonline.com Both normal-phase and reversed-phase HPLC can be employed to achieve the desired level of purity. tandfonline.comresearchgate.net The structure of the purified compound is then confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). tandfonline.comnih.gov

Structure

2D Structure

3D Structure

Properties

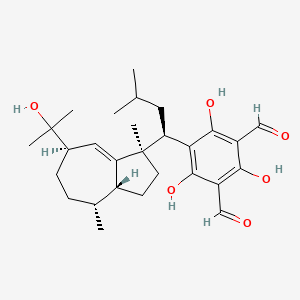

Molecular Formula |

C28H40O6 |

|---|---|

Molecular Weight |

472.6 g/mol |

IUPAC Name |

5-[(1R)-1-[(1R,3aR,4R,7R)-7-(2-hydroxypropan-2-yl)-1,4-dimethyl-3,3a,4,5,6,7-hexahydro-2H-azulen-1-yl]-3-methylbutyl]-2,4,6-trihydroxybenzene-1,3-dicarbaldehyde |

InChI |

InChI=1S/C28H40O6/c1-15(2)11-22(23-25(32)19(13-29)24(31)20(14-30)26(23)33)28(6)10-9-18-16(3)7-8-17(12-21(18)28)27(4,5)34/h12-18,22,31-34H,7-11H2,1-6H3/t16-,17-,18-,22+,28+/m1/s1 |

InChI Key |

VUKIJLQDSQXHDI-HTBABXNNSA-N |

Isomeric SMILES |

C[C@@H]1CC[C@H](C=C2[C@@H]1CC[C@]2(C)[C@@H](CC(C)C)C3=C(C(=C(C(=C3O)C=O)O)C=O)O)C(C)(C)O |

Canonical SMILES |

CC1CCC(C=C2C1CCC2(C)C(CC(C)C)C3=C(C(=C(C(=C3O)C=O)O)C=O)O)C(C)(C)O |

Origin of Product |

United States |

Natural Occurrence and Advanced Isolation Methodologies

Chromatographic Separation and Purification Strategies for Compound Elucidation

Column Chromatography Techniques

Column chromatography is a fundamental technique used in the initial separation and purification of (-)-Macrocarpal D from the crude plant extract. tandfonline.comresearchgate.net This method separates compounds based on their differential adsorption to a stationary phase packed in a column, and their elution with a mobile phase.

A common approach involves using a silica (B1680970) gel column as the stationary phase. tandfonline.comlibretexts.org The crude paste obtained after initial extraction and fractionation is applied to the top of the silica gel column. tandfonline.com The separation is then achieved by eluting the column with a gradient of solvents, typically a mixture of chloroform (B151607) and methanol (B129727). tandfonline.com The polarity of the mobile phase is gradually increased, which allows for the sequential elution of compounds with varying polarities.

Another adsorbent used in the column chromatography of macrocarpals is Sephadex LH-20. tandfonline.com This material is particularly effective for separating compounds based on their size and polarity. In the purification of (-)-Macrocarpal D, a Sephadex LH-20 column is often developed with methanol as the mobile phase. tandfonline.com

The fractions collected from the column are monitored, often using thin-layer chromatography (TLC), to identify those containing the desired compound. libretexts.orgsnscop.in Fractions containing (-)-Macrocarpal D are then pooled for further purification. tandfonline.com

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a high-resolution separation technique that is crucial for the final purification of (-)-Macrocarpal D. tandfonline.comresearchgate.net HPLC offers superior separation efficiency compared to traditional column chromatography, allowing for the isolation of highly pure compounds. thermofisher.com

Reversed-phase HPLC (RP-HPLC) is a commonly employed mode for the purification of macrocarpals. tandfonline.comnih.gov In this technique, a nonpolar stationary phase (e.g., C18) is used in conjunction with a polar mobile phase. thermofisher.com For the isolation of (-)-Macrocarpal D, a typical mobile phase consists of a mixture of methanol, acetic acid, and water. tandfonline.com The use of a gradient elution, where the composition of the mobile phase is changed over time, allows for the effective separation of closely related macrocarpal analogues. tandfonline.com

The detection of the separated compounds is typically achieved using a UV detector, as the aromatic phloroglucinol (B13840) core of macrocarpals absorbs UV light. mdpi.com The fraction corresponding to the peak of (-)-Macrocarpal D is collected, and the solvent is removed to yield the pure compound. tandfonline.com

Structural Elucidation Methodologies (General Principles)

The determination of the complex three-dimensional structure of (-)-Macrocarpal D relies on a combination of modern spectroscopic techniques. tandfonline.comcapes.gov.brresearchgate.netresearchgate.net The primary methods used for structural elucidation are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. researchgate.netmdpi.com One-dimensional (1D) NMR experiments, such as ¹H NMR and ¹³C NMR, reveal the number and types of protons and carbons present in the molecule, as well as their chemical environments. researchgate.netnih.gov

Two-dimensional (2D) NMR experiments are essential for establishing the connectivity between atoms. mdpi.com Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are used to determine which protons are coupled to each other and which protons are attached to which carbons. mdpi.com This information is pieced together to build the complete structure of the molecule. nih.gov

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and molecular formula of a compound. nih.govnih.gov High-resolution mass spectrometry (HRMS) provides a very accurate mass measurement, which allows for the determination of the elemental composition of the molecule. tandfonline.com For (-)-Macrocarpal D, which has a molecular formula of C₂₈H₄₀O₆, the molecular weight is determined to be 472. tandfonline.comnih.gov

By combining the data from these spectroscopic techniques, scientists can unambiguously determine the intricate structure of (-)-Macrocarpal D. tandfonline.comcapes.gov.br

Chemodiversity and Co-occurrence of Related Macrocarpal Analogues

(-)-Macrocarpal D is part of a larger family of structurally related compounds known as macrocarpals. tandfonline.comresearchgate.netnih.govmdpi.comresearchgate.net These compounds often co-occur in the same plant species, reflecting the chemodiversity of the Eucalyptus genus. tandfonline.comresearchgate.net The isolation of (-)-Macrocarpal D is typically accompanied by the isolation of several other macrocarpal analogues.

Studies on Eucalyptus macrocarpa have revealed the presence of a series of macrocarpals, designated as macrocarpals A through G. tandfonline.comcapes.gov.br These compounds share a common structural scaffold but differ in their stereochemistry or the nature of their functional groups. tandfonline.com For instance, macrocarpals B, C, D, E, and F all share the same molecular formula as macrocarpal A (C₂₈H₄₀O₆), indicating they are isomers. tandfonline.comnih.gov

In addition to the A-G series, other macrocarpal analogues have been identified in various Eucalyptus species, including macrocarpals H, I, J, K, L, N, O, P, and Q. researchgate.netnih.govtargetmol.com The co-occurrence of this diverse array of macrocarpals highlights the complex biosynthetic pathways operating within these plants. researchgate.net The table below summarizes some of the macrocarpal analogues that have been found to co-occur with (-)-Macrocarpal D.

Table 1: Co-occurring Macrocarpal Analogues with (-)-Macrocarpal D

| Compound Name | Natural Source |

|---|---|

| Macrocarpal A | Eucalyptus macrocarpa, Eucalyptus globulus |

| Macrocarpal B | Eucalyptus macrocarpa |

| Macrocarpal C | Eucalyptus macrocarpa, Eucalyptus globulus |

| Macrocarpal E | Eucalyptus macrocarpa, Eucalyptus globulus |

| Macrocarpal F | Eucalyptus macrocarpa |

| Macrocarpal G | Eucalyptus macrocarpa |

| Macrocarpal H | Eucalyptus globulus |

| Macrocarpal I | Eucalyptus globulus |

| Macrocarpal L | Eucalyptus globulus |

| Macrocarpal N | Eucalyptus globulus |

| Macrocarpal O | Eucalyptus globulus |

| Grandinol | Eucalyptus globulus |

Source: tandfonline.comresearchgate.netnih.gov

This chemodiversity is a significant area of research, as the subtle structural differences between these analogues can lead to variations in their biological activities. researchgate.netpreprints.org

Table of Compound Names

| Compound Name |

|---|

| (-)-Macrocarpal D |

| Macrocarpal-d |

| Macrocarpal A |

| Macrocarpal B |

| Macrocarpal C |

| Macrocarpal E |

| Macrocarpal F |

| Macrocarpal G |

| Macrocarpal H |

| Macrocarpal I |

| Macrocarpal J |

| Macrocarpal K |

| Macrocarpal L |

| Macrocarpal N |

| Macrocarpal O |

| Macrocarpal P |

| Macrocarpal Q |

| Grandinol |

Biosynthetic Pathways and Precursor Derivation

General Meroterpenoid Biosynthesis Pathways

Meroterpenoids are a class of natural products with a hybrid origin, partially derived from the terpenoid pathway and partially from other pathways, often the polyketide pathway. researchgate.netrsc.org The biosynthesis of these compounds is a modular process. researchgate.net In fungi, for instance, the formation of the meroterpenoid pyripyropene involves the assembly of terpenoid and polyketide building blocks, followed by cyclization and tailoring reactions. researchgate.net Similarly, the biosynthesis of many fungal meroterpenoids derived from 3,5-dimethylorsellinic acid (DMOA) begins with the formation of this polyketide precursor. nih.gov While the specifics can vary between organisms and even between different meroterpenoids within the same organism, the general strategy of combining isoprenoid and non-isoprenoid precursors remains a hallmark of this biosynthetic class. nih.govchemrxiv.org

Role of Core Isoprenoid Pathways in Macrocarpal Formation

The diterpene portion of (-)-Macrocarpal D originates from core isoprenoid pathways, which are fundamental to the biosynthesis of a vast array of natural products. nih.gov These pathways generate the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), which are the universal precursors for all isoprenoids. nih.govwikipedia.org

Acetate (B1210297) Metabolic Pathway

The acetate pathway, also known as the polyketide pathway, is a crucial metabolic route for the production of fatty acids and polyketides. wikipedia.org It commences with acetyl-CoA and involves the sequential addition of two-carbon units, typically from malonyl-CoA. wikipedia.orgontosight.ai This pathway is not only essential for primary metabolites like membrane lipids but also for a wide range of secondary metabolites. wikipedia.org In the context of (-)-Macrocarpal D, the phloroglucinol (B13840) core is derived from the acetate pathway. The biosynthesis of many phloroglucinol derivatives is postulated to begin with the condensation of acetyl-CoA units. nih.gov

Mevalonate (B85504) (MVA) Pathway

The mevalonate (MVA) pathway is a key metabolic route for the biosynthesis of IPP and DMAPP. wikipedia.orgnih.gov This pathway starts with the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is then reduced to mevalonate. wikipedia.orgyoutube.com Subsequent phosphorylation and decarboxylation steps yield IPP. youtube.com The MVA pathway is primarily located in the cytoplasm of plant cells and is mainly responsible for the production of sesquiterpenes and triterpenes. researchgate.netethz.ch However, there is evidence of cross-talk and exchange of intermediates between the MVA and MEP pathways. researchgate.net

Methylerythritol Phosphate (B84403) (MEP) Pathway

The methylerythritol phosphate (MEP) pathway, also known as the non-mevalonate pathway, is another essential route for the synthesis of IPP and DMAPP. youtube.comnih.gov This pathway begins with the condensation of pyruvate (B1213749) and glyceraldehyde 3-phosphate to form 1-deoxy-D-xylulose 5-phosphate (DXP). rsc.orgrsc.org A series of enzymatic reactions then converts DXP to IPP and DMAPP. rsc.org The MEP pathway is located in the plastids of plant cells and is the primary source for the biosynthesis of monoterpenes, diterpenes, and tetraterpenes. researchgate.netyoutube.com Given that (-)-Macrocarpal D contains a diterpene moiety, the MEP pathway is considered the principal contributor of its isoprenoid precursors. researchgate.netyoutube.com

Enzymatic Transformations and Tailoring Enzymes

The biosynthesis of complex natural products like (-)-Macrocarpal D involves a series of enzymatic transformations that modify the initial scaffolds. researchgate.netdigitallibrary.co.in After the assembly of the basic phloroglucinol and diterpene units, a variety of "tailoring enzymes" come into play. researchgate.net These enzymes, which include oxidoreductases, transferases, and cyclases, are responsible for introducing the diverse functional groups and stereochemical complexities observed in the final molecule. researchgate.netresearchgate.net For instance, cytochrome P450 monooxygenases are known to be involved in the cyclization and hydroxylation steps in the biosynthesis of various terpenoids. nih.gov The specific enzymes responsible for the unique structural features of (-)-Macrocarpal D, such as the formation of its specific ring systems and the placement of hydroxyl and aldehyde groups, are yet to be fully characterized. tandfonline.com

Investigations into Stereochemical Considerations and Epimerization

The stereochemistry of a molecule is crucial to its biological activity. nih.govnih.gov (-)-Macrocarpal D possesses multiple stereocenters, and its specific three-dimensional arrangement is a result of stereochemically controlled enzymatic reactions during its biosynthesis. The enzymes involved, particularly the cyclases, dictate the precise folding of the linear precursors to form the characteristic ring structures with defined stereochemistry. nih.gov While the exact enzymes and mechanisms governing the stereochemistry of (-)-Macrocarpal D are not fully elucidated, it is understood that the stereochemical outcome is not random. Furthermore, the possibility of epimerization, the change in configuration at one stereocenter, could potentially lead to the formation of other macrocarpal isomers. For example, the dehydration of macrocarpal A can lead to the formation of macrocarpal C, highlighting the potential for structural diversification through chemical transformations. nih.gov

Biogenetic Relationships with Other Phloroglucinol Derivatives in Eucalyptus

The chemical complexity of Eucalyptus species is largely attributed to a diverse group of secondary metabolites, among which the formylated phloroglucinol compounds (FPCs) are particularly prominent. researchgate.netnih.gov These compounds, including (-)-Macrocarpal D, are meroterpenoids, meaning they are derived from mixed biosynthetic pathways that combine a phloroglucinol core with a terpene moiety. The structural variety within this class of compounds suggests a complex network of biogenetic relationships, with different compounds arising from common precursors through various enzymatic transformations.

(-)-Macrocarpal D belongs to the macrocarpal-type FPCs, which are characterized by an acyclic linkage between the phloroglucinol and terpene units. This distinguishes them from other related FPCs in Eucalyptus, such as the euglobals and sideroxylonals, which feature cyclic structures. It is widely proposed that these different structural archetypes share a common biosynthetic origin, diverging at key steps in their formation.

The biosynthesis of these phloroglucinol-terpene adducts is thought to commence with the formation of a phloroglucinol precursor and a terpene precursor. researchgate.net For many of these compounds, including the macrocarpals, bicyclogermacrene (B1253140) is suggested as a key intermediate for the sesquiterpene moiety. This precursor can then undergo various cyclizations and rearrangements to generate the diverse terpene skeletons found in the different FPC classes.

The phloroglucinol core, typically substituted with formyl and sometimes isovaleryl groups, then couples with the terpene unit. researchgate.net The specific nature of this coupling, along with subsequent oxidative or reductive modifications, dictates the final structure of the resulting FPC. In the case of macrocarpals, an electrophilic attack of the terpene cation on the electron-rich phloroglucinol ring is a plausible key step in their formation.

The biogenetic relationship between (-)-Macrocarpal D and other FPCs is evident in their co-occurrence in Eucalyptus species, such as Eucalyptus globulus, and their structural similarities. nih.govnih.gov For instance, various macrocarpals (A, B, C, H, I, and J) have been isolated alongside each other, suggesting they are products of a closely related series of biosynthetic events. nih.govnih.gov Furthermore, the presence of both macrocarpals and sideroxylonals in the same plant suggests a biosynthetic branch point where a common intermediate can be directed towards either the acyclic macrocarpal skeleton or the cyclic sideroxylonal framework. nih.gov

The following table summarizes the key phloroglucinol derivatives found in Eucalyptus and their biogenetic relationship to (-)-Macrocarpal D.

| Compound Name | Structural Class | Biogenetic Relationship to (-)-Macrocarpal D |

| (-)-Macrocarpal D | Macrocarpal (Acyclic FPC) | Reference Compound |

| Macrocarpal A | Macrocarpal (Acyclic FPC) | Structurally similar; likely derived from a common biosynthetic pathway. nih.gov |

| Macrocarpal B | Macrocarpal (Acyclic FPC) | Structurally similar; likely derived from a common biosynthetic pathway. |

| Macrocarpal C | Macrocarpal (Acyclic FPC) | Structurally similar; likely derived from a common biosynthetic pathway. researchgate.netnih.gov |

| Macrocarpal H | Macrocarpal (Acyclic FPC) | Structurally similar; likely derived from a common biosynthetic pathway. nih.govacs.org |

| Macrocarpal I | Macrocarpal (Acyclic FPC) | Structurally similar; likely derived from a common biosynthetic pathway. nih.govacs.org |

| Macrocarpal J | Macrocarpal (Acyclic FPC) | Structurally similar; likely derived from a common biosynthetic pathway. nih.govacs.org |

| Sideroxylonal A | Sideroxylonal (Cyclic FPC) | Derived from a related biosynthetic pathway, likely from a common precursor that undergoes cyclization. nih.gov |

| Sideroxylonal B | Sideroxylonal (Cyclic FPC) | Derived from a related biosynthetic pathway, likely from a common precursor that undergoes cyclization. |

| Euglobals | Euglobal (Cyclic FPC) | A distinct class of cyclic FPCs, likely originating from a different cyclization pattern of a common terpene precursor. |

| Bicyclogermacrene | Sesquiterpene | A proposed key precursor to the terpene moiety of many FPCs, including macrocarpals. |

| Phloroglucinol | Phenol | The core aromatic precursor to the phloroglucinol moiety of FPCs. researchgate.netresearchgate.net |

Chemical Synthesis and Advanced Derivatization

Total Synthesis Strategies for Complex Meroterpenoids

The total synthesis of complex meroterpenoids like the macrocarpals is a formidable challenge that requires innovative and efficient bond-forming strategies. These natural products, arising from mixed biosynthetic pathways, feature densely functionalized and stereochemically rich scaffolds. researchgate.net Synthetic approaches often draw inspiration from proposed biosynthetic pathways, a strategy known as biomimetic synthesis. nih.govrsc.org This approach aims to replicate nature's efficiency by orchestrating cascade reactions from simpler, often commercially available starting materials like terpenes and electron-rich aromatic compounds. rsc.org A key step in many biomimetic syntheses of meroterpenoids is a dearomatization event, which triggers a cascade to build stereochemical complexity from a flat aromatic precursor. rsc.org

Divergent synthesis represents another powerful strategy, enabling the creation of a family of related natural products from a common late-stage intermediate. nih.gov This is particularly efficient for meroterpenoids, where structural diversity often arises from different functionalization patterns on a shared core structure. nih.govnih.gov For instance, the marine natural product aureol (B1238271) has been used as a versatile intermediate in the divergent synthesis of various tetracyclic meroterpenoids. nih.govnih.gov

Convergent Synthesis Approaches

A novel convergent method has been developed for a broad range of meroterpenoid structures. nih.gov This procedure involves two key steps:

Stille-type coupling: This step connects an aryl stannane (B1208499) (the aromatic fragment) with an allylic carbonate (the terpenoid fragment).

Titanocene-catalyzed domino cyclization: The coupled product, an aryl epoxypolyprenes, undergoes a cascade cyclization to form the final polycyclic structure. nih.gov

This convergent approach is notable for its compatibility with various functional groups, such as preformed epoxides, and its ability to selectively generate exocyclic alkenes. nih.gov By preparing the aromatic and terpenoid fragments separately, this strategy allows for the modular assembly of diverse meroterpenoid skeletons.

Semisynthesis of (-)-Macrocarpal D and Related Analogues

Semisynthesis, which involves the chemical modification of a readily available natural product, is a practical and efficient route to access rare analogues. For the macrocarpal family, where some members are more abundant than others, this approach is particularly valuable. For example, while Macrocarpal C has demonstrated interesting biological activities, its isolation from natural sources in pure form is challenging. nih.gov

A successful semisynthetic route has been established to produce Macrocarpal C from the more accessible Macrocarpal A. nih.gov This transformation is achieved through a selective exo-dehydration of Macrocarpal A. The same study also reported the semisynthesis of three new macrocarpal structures derived from either Macrocarpal A or Macrocarpal B, demonstrating the utility of this approach for generating novel chemical diversity within the macrocarpal family. nih.gov

| Starting Material | Key Transformation | Product | Reference |

| Macrocarpal A | Selective exo-dehydration | Macrocarpal C | nih.gov |

| Macrocarpal A / B | Dehydration | New Macrocarpal Analogues | nih.gov |

Design Principles for Rational Synthesis of Derivatives

The rational design of derivatives is guided by an understanding of the structure-activity relationship (SAR), which correlates specific structural features of a molecule with its biological activity. nih.gov For complex natural products like macrocarpals, late-stage functionalization (LSF) is a powerful strategy to rapidly explore SAR. nih.gov LSF focuses on modifying a complex, pre-formed molecular scaffold, thereby avoiding lengthy de novo synthesis for each new analogue. nih.govnih.gov

Key principles in the rational design of macrocarpal derivatives include:

Targeting Modifiable Positions: Identifying functional groups or C-H bonds on the macrocarpal scaffold that can be selectively modified without compromising the core structure. For other complex macrocycles, hydroxyl groups have been used as handles for diversification via esterification. nih.gov

Bio-inspired Modifications: Using knowledge of meroterpenoid biosynthesis to inspire the creation of new derivatives. Engineered biosynthesis, involving the mutagenesis of key enzymes like terpene cyclases, can also be used to produce novel structures. nih.gov

Developing Probes for Target Identification: A key aspect of rational design is the synthesis of functionalized probes to elucidate a compound's mechanism of action. For example, alkyne- or azide-functionalized derivatives of phloroglucinol (B13840) meroterpenoids have been synthesized to serve as "clickable" probes for chemical proteomics studies, aiming to identify their cellular targets. nih.gov

The isolation and characterization of new, naturally occurring phloroglucinol-meroterpenoids with cytotoxic or antimicrobial activities provide a crucial foundation for future rational design and SAR studies. nih.gov

Development of Novel Synthetic Routes for Functionalization

Developing new synthetic methods to functionalize the robust core of meroterpenoids is essential for creating novel derivatives and biological probes. nih.gov Late-stage functionalization (LSF) has emerged as a central theme in modern medicinal chemistry, as it allows for the introduction of chemical diversity at the final stages of a synthetic sequence. nih.govnyu.edu This is particularly advantageous for complex molecules, enabling rapid access to libraries of analogues for property optimization. rsc.orgnih.gov

Novel functionalization strategies relevant to the macrocarpal scaffold include:

Biomimetic Cascade Reactions: Inspired by biosynthesis, domino reactions can efficiently build complexity. For instance, a biomimetic hetero-Diels–Alder reaction has been used to synthesize other meroterpenoids, showcasing a powerful method for forming key ring systems.

Click Chemistry: The synthesis of "clickable" analogues, such as those containing alkyne or azide (B81097) groups, provides a versatile platform for functionalization. nih.gov These handles allow for the straightforward attachment of various tags (e.g., fluorescent dyes, biotin) for biological studies using highly efficient and selective click reactions.

Advanced Catalysis: The use of modern catalytic methods, such as palladium-catalyzed cascade reactions, opens new pathways for assembling and modifying complex skeletons related to meroterpenoids. acs.org These methods can create densely functionalized molecules from simple starting materials with high efficiency. acs.org

Engineered Biosynthesis: The discovery and engineering of novel enzymes involved in meroterpenoid biosynthesis, such as terpene cyclases and tailoring enzymes, offer a powerful biological approach to generate new functionalized structures. researchgate.net

The combination of these advanced synthetic methods provides a powerful toolkit for chemists to explore the chemical space around the macrocarpal scaffold, leading to the discovery of new compounds with enhanced biological profiles.

Automation and High-Throughput Synthesis in Natural Product Chemistry

The synthesis and optimization of complex natural product derivatives can be a laborious and time-consuming process. Automation and high-throughput synthesis are transformative technologies that significantly accelerate this endeavor. nih.gov These approaches use robotic platforms and miniaturized reaction formats, such as multi-well plates, to perform a large number of reactions in parallel. nih.gov

The primary benefits of these technologies in the context of natural product chemistry include:

Increased Efficiency and Throughput: Automated systems can operate continuously, dramatically increasing the number of compounds synthesized and tested in a given timeframe. nih.gov

Rapid Reaction Optimization: A wide array of reaction conditions (e.g., catalysts, solvents, temperatures) can be screened simultaneously, allowing for the rapid identification of optimal synthetic protocols. nih.gov

Library Synthesis: The generation of large, diverse libraries of analogues around a core scaffold like (-)-Macrocarpal D becomes feasible. This is crucial for comprehensive SAR studies and for optimizing properties like potency and metabolic stability. nih.gov

Data-Rich Experimentation: High-throughput experiments generate large, high-quality datasets that are ideal for analysis with machine learning algorithms, which can then predict optimal reaction conditions or even propose new molecular structures. nih.gov

While solid-phase synthesis has been a cornerstone of automation, particularly for peptides, fluorous synthesis has also emerged as a valuable technique. It combines the purification advantages of solid-phase methods with the reaction monitoring capabilities of traditional solution-phase synthesis, making it well-suited for the automated creation of pure compound libraries.

Inhibition of Viral Enzymes

While various phloroglucinol derivatives from Eucalyptus species have been evaluated for their antiviral properties, specific data on (-)-Macrocarpal D is limited.

Preclinical studies investigating the direct inhibitory effects of (-)-Macrocarpal D on HIV-reverse transcriptase have not been extensively reported in the available scientific literature. However, related compounds have demonstrated activity in this area. For instance, Macrocarpal C has been reported to inhibit the activity of HIV reverse transcriptase nih.gov. Other phloroglucinol derivatives have also been shown to inhibit this key viral enzyme, suggesting a potential area for future investigation for compounds in this class, including (-)-Macrocarpal D nih.govnih.gov.

Antimicrobial Activities and Cellular Targets

(-)-Macrocarpal D is part of a group of structurally related compounds that have demonstrated notable antimicrobial effects, particularly against bacteria and fungi.

(-)-Macrocarpal D was identified as one of six novel phloroglucinol dialdehyde (B1249045) diterpene derivatives (Macrocarpals B-G) isolated from the leaves of Eucalyptus macrocarpa tandfonline.comresearchgate.net. Extracts from this plant, containing this group of compounds, showed significant antibacterial activity against Gram-positive bacteria, including Bacillus subtilis and Staphylococcus aureus tandfonline.com. While the activity is attributed to the group of compounds, specific minimum inhibitory concentration (MIC) values for (-)-Macrocarpal D have not been individually detailed in the primary literature.

| Compound Group | Source | Activity Type | Targeted Gram-Positive Bacteria | Reference |

|---|---|---|---|---|

| Macrocarpals B, C, D, E, F, G | Eucalyptus macrocarpa | Antibacterial | Bacillus subtilis, Staphylococcus aureus | tandfonline.com |

The precise mechanism by which (-)-Macrocarpal D exerts its antibacterial effect is not yet fully elucidated. However, studies on closely related compounds offer potential insights. For example, the antifungal action of Macrocarpal C has been linked to its ability to increase the permeability of the fungal membrane nih.govnih.govresearchgate.net. This disruption of membrane integrity is a common mechanism for various plant-derived antimicrobial compounds mdpi.comresearchgate.net. Further research is required to confirm if (-)-Macrocarpal D shares this membrane-disrupting capability against Gram-positive bacteria.

Another potential mechanism of action is the inhibition of essential microbial enzymes. Studies have shown that other macrocarpals can inhibit bacterial enzymes. Specifically, Macrocarpals A, B, and C were found to inhibit the Arg- and Lys-specific proteinases of Porphyromonas gingivalis in a dose-dependent manner nih.gov. These enzymes are crucial virulence factors for the bacterium. Whether (-)-Macrocarpal D targets similar enzymes in Gram-positive species like S. aureus remains a subject for future investigation.

Dermatophytes are a group of fungi that cause infections of the skin, hair, and nails. While there is significant interest in natural compounds to treat these infections, specific studies detailing the efficacy of (-)-Macrocarpal D against dermatophytes are not prominent in the current literature. Extensive research has been conducted on the related compound, Macrocarpal C, which was identified as a major antifungal component from Eucalyptus globulus nih.govnih.gov. Macrocarpal C has shown potent activity against dermatophytes such as Trichophyton mentagrophytes and Trichophyton rubrum nih.govresearchgate.net. Its mechanism involves disrupting the fungal cell membrane, which leads to increased permeability and subsequent cell death nih.govnih.govresearchgate.net. Given the structural similarity, investigating the anti-dermatophyte potential of (-)-Macrocarpal D is a logical next step.

2 Molecular Mechanisms of Antifungal Action (Preclinical Investigations)

Preclinical research into the antifungal properties of macrocarpals has focused on related compounds, particularly Macrocarpal C, providing insights into the potential mechanisms of action for this class of molecules. These investigations against the dermatophyte Trichophyton mentagrophytes have revealed a multi-faceted approach involving the disruption of cellular integrity and the induction of programmed cell death pathways.

1 Fungal Membrane Permeability Alteration

Studies utilizing the nuclear stain SYTOX Green, which can only penetrate cells with compromised plasma membranes, have demonstrated that Macrocarpal C significantly increases fungal membrane permeability. nih.govnih.gov This effect was observed in a dose-dependent manner. nih.gov Treatment of T. mentagrophytes with Macrocarpal C at its minimum inhibitory concentration (MIC) led to a substantial increase in SYTOX Green uptake, indicating a loss of membrane integrity. nih.govnih.gov This disruption of the cell membrane is a critical early event in its antifungal action, leading to the leakage of intracellular components and eventual cell death. nih.gov The effect of Macrocarpal C on membrane permeability was found to be more potent than that of the conventional antifungal agents terbinafine (B446) hydrochloride and nystatin (B1677061) at the same MIC. nih.gov

Table 1: Effect of Macrocarpal C on Fungal Membrane Permeability

| Concentration (vs. MIC) | Increase in SYTOX® Green Uptake (%) | P-Value (vs. Control) |

|---|---|---|

| 1 × MIC | 69.2% | 0.0043 |

| 0.5 × MIC | 42.0% | 0.0158 |

| 0.25 × MIC | 13.6% | 0.0146 |

Data derived from studies on the related compound Macrocarpal C against T. mentagrophytes. nih.govnih.gov

2 Reactive Oxygen Species (ROS) Induction

In addition to altering membrane structure, Macrocarpal C has been shown to induce the production of intracellular reactive oxygen species (ROS) in fungal cells. nih.govnih.gov Using a cell-permeable fluorogenic probe, researchers observed a time-dependent increase in ROS levels within T. mentagrophytes following exposure to the compound. nih.gov While a slight increase in ROS was noted after 30 minutes, the production became significantly more pronounced after 1 and 3 hours of incubation. nih.gov The accumulation of ROS creates a state of oxidative stress, which can damage vital cellular components such as proteins, lipids, and nucleic acids, contributing to the compound's fungicidal activity. nih.govnih.gov

Table 2: Intracellular ROS Production in T. mentagrophytes after Treatment with Macrocarpal C (1x MIC)

| Incubation Duration | Increase in ROS Production (%) | P-Value (vs. Control) |

|---|---|---|

| 0.5 h | 11.6% | 0.0188 |

| 1 h | 70.1% | 0.0035 |

| 3 h | 144.3% | 0.0063 |

Data derived from studies on the related compound Macrocarpal C. nih.gov

3 Apoptosis Induction in Fungal Cells

The culmination of membrane damage and oxidative stress appears to trigger a programmed cell death pathway resembling apoptosis in the fungal cells. nih.gov This was demonstrated through a DNA fragmentation test based on terminal deoxynucleotidyl transferase dUTP nick-end labeling (TUNEL). nih.gov Treatment with Macrocarpal C led to a time-dependent increase in DNA fragmentation, a key hallmark of apoptosis. nih.govnih.gov This finding suggests that the compound does not simply cause necrotic cell death through membrane lysis but actively induces an internal suicide program within the fungus. nih.gov The suppression of fungal growth was significantly associated with this induction of apoptosis (P = 0.0007). nih.gov

Structure Activity Relationship Sar Studies

Correlation of Chemical Structure with Biological Potency

(-)-Macrocarpal D is a member of the macrocarpal family, a class of phloroglucinol (B13840) dialdehyde (B1249045) diterpene derivatives isolated from Eucalyptus species. tandfonline.comresearchgate.net These compounds are noted for their antibacterial properties, particularly against Gram-positive bacteria. tandfonline.comnih.gov The core structure of macrocarpals features a phloroglucinol dialdehyde unit linked to a complex diterpene skeleton. researchgate.netscite.ai

The biological potency of these compounds is closely tied to their specific structural and stereochemical features. Macrocarpals B, C, D, E, and F share the same molecular formula (C₂₈H₄₀O₆) and are considered to be structural or stereochemical isomers. tandfonline.com Their differing antibacterial activities underscore the sensitivity of the biological response to subtle changes in the molecular architecture. For instance, studies on various macrocarpals have demonstrated a range of minimum inhibitory concentrations (MICs) against different bacterial strains, highlighting this structure-dependent potency. While specific comparative data for (-)-Macrocarpal D against its isomers is not extensively detailed in the available literature, the variance in activity within the macrocarpal class as a whole points to a strong correlation between structure and antibacterial efficacy.

Macrocarpals A, B, and C have shown notable antibacterial activity against periodontopathic bacteria, with Porphyromonas gingivalis exhibiting high sensitivity. nih.gov The inhibitory effects of these compounds on bacterial growth and key enzymatic activities of pathogens are dose-dependent, further illustrating the direct link between the chemical structure and the observed biological outcome. nih.gov

| Compound | Target Organism | Reported Activity |

|---|---|---|

| Macrocarpal A | Porphyromonas gingivalis | Strong inhibition of growth and trypsin-like proteinase activity. nih.gov |

| Macrocarpal B | Porphyromonas gingivalis | Demonstrated antibacterial activity. nih.gov |

| Macrocarpal C | Porphyromonas gingivalis | Exhibited antibacterial and enzyme-inhibitory effects. nih.gov |

| Eugenial C & D (related meroterpenoids) | Bacillus subtilis, Staphylococcus aureus | Potent activity against various strains, including MRSA. nih.gov |

Impact of Specific Functional Groups on Activity

The biological activity of the macrocarpal family is significantly influenced by the presence and arrangement of specific functional groups. The molecular structure of these compounds can be conceptually divided into two key domains: the phloroglucinol dialdehyde moiety and the terpenoid domain. scite.ai

The formylated phloroglucinol core is considered a crucial structural feature for the biological activity of macrocarpal-type compounds. nih.gov This aromatic ring system, with its hydroxyl and aldehyde substituents, is pivotal for the molecule's interaction with biological targets. Aromatic rings are known to engage in various non-covalent interactions, including π-π stacking and hydrogen bonding, which can be critical for binding to proteins and other biological macromolecules. mdpi.com The aldehyde groups, in particular, may play a role in covalent interactions or strong hydrogen bonding with target enzymes or proteins.

Modifications to these functional groups can be expected to modulate the compound's activity. For example, the introduction of different substituents on the aromatic ring could alter the electronic properties and steric profile of the molecule, thereby affecting its binding affinity and selectivity. mdpi.com While specific studies on the systematic modification of the functional groups of (-)-Macrocarpal D are limited, the general principles of medicinal chemistry suggest that alterations to the hydroxyl or aldehyde groups on the phloroglucinol ring would have a profound impact on its antibacterial profile. nih.gov

Influence of Stereochemical Configuration on Biological Profiles

Stereochemistry plays a fundamental role in the biological activity of natural products, as interactions with chiral biological targets such as enzymes and receptors are often highly stereospecific. nih.govnih.gov For the macrocarpals, which possess multiple stereocenters, the spatial arrangement of atoms is a critical determinant of their biological profiles.

Identification of Essential Pharmacophoric Motifs

A pharmacophore model represents the essential three-dimensional arrangement of functional groups that a molecule must possess to exert a specific biological effect. For the antibacterial activity of the macrocarpal class, a putative pharmacophore can be inferred from their common structural features.

The essential motifs would likely include:

Aromatic/Hydrophobic Region: The phloroglucinol ring provides a key hydrophobic and aromatic feature, which is often crucial for interactions within the binding pockets of target proteins.

Hydrogen Bond Acceptors/Donors: The phenolic hydroxyl groups and the aldehyde carbonyls on the phloroglucinol ring are potent hydrogen bond acceptors and donors. These are critical for forming specific interactions with amino acid residues in a target protein.

Defined 3D Shape: The rigid, polycyclic diterpene unit serves as a scaffold, holding the pharmacophoric elements in a specific spatial orientation. The shape of this terpenoid part is essential for proper docking to a biological target.

While a specific, computationally derived pharmacophore model for (-)-Macrocarpal D has not been published, the development of such a model would be a valuable step in the discovery of new antibacterial agents. researchgate.netnih.gov By identifying the key features responsible for activity, virtual screening campaigns could be employed to find new and diverse molecules that fit the pharmacophore and are therefore likely to possess similar antibacterial properties. nih.gov

Computational Approaches to SAR Modeling

Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking, are powerful tools for elucidating SAR. researchgate.net These approaches can provide valuable insights into how chemical structure translates into biological activity and can help in the rational design of more potent analogs.

For a series of compounds like the macrocarpals, a 2D-QSAR model could be developed to correlate physicochemical descriptors with antibacterial activity. Such models can help to identify the key molecular properties (e.g., hydrophobicity, electronic properties, steric factors) that drive potency. However, to date, no specific QSAR studies for (-)-Macrocarpal D have been reported in the literature.

Molecular docking simulations could be used to predict the binding mode of (-)-Macrocarpal D within the active site of a known bacterial target protein. This would allow for a detailed examination of the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. Such studies could help to explain the observed activity of (-)-Macrocarpal D and provide a structural basis for its SAR. The development of these computational models is a promising avenue for future research into this class of compounds.

Rational Design Strategies Based on SAR Insights

Rational design strategies aim to systematically modify a lead compound to improve its pharmacological properties based on an understanding of its SAR. rsc.orgnih.gov For (-)-Macrocarpal D, insights into its SAR, even if inferred from the broader macrocarpal family, can guide the design of novel antibacterial agents.

Key strategies could include:

Modification of the Phloroglucinol Moiety: Altering the substituents on the aromatic ring could enhance potency or modulate pharmacokinetic properties. For example, replacing aldehyde groups with other electron-withdrawing or hydrogen-bonding moieties could be explored.

Simplification of the Terpenoid Scaffold: The complex diterpene unit could be replaced with simpler, more synthetically accessible scaffolds that maintain the correct spatial orientation of the key pharmacophoric elements. This could lead to analogs that are easier to synthesize and optimize.

Exploration of Stereochemical Analogs: The synthesis of different stereoisomers of the macrocarpal skeleton would be a valuable strategy to probe the influence of stereochemistry on activity and potentially identify more potent or selective compounds.

While the synthetic complexity of macrocarpals presents a challenge, modern synthetic methods could enable the construction of a library of analogs for comprehensive SAR studies. researchgate.net Such efforts, guided by the structural and biological information available for the natural macrocarpals, could lead to the development of a new class of potent antibacterial drugs.

Preclinical Biological Evaluation and Model Systems

In Vitro Assays for Efficacy and Mechanism Characterization

In vitro studies have been instrumental in elucidating the bioactivity of (-)-Macrocarpal D and its related compounds.

Enzyme Inhibition Assays

Research has shown that macrocarpals isolated from Eucalyptus globulus exhibit inhibitory activity against certain enzymes.

Dipeptidyl Peptidase 4 (DPP-4) Inhibition: Macrocarpals A, B, and C have been identified as DPP-4 inhibitors. nih.govnih.gov While macrocarpals A and B demonstrated modest inhibition (30% at 500 µM), macrocarpal C showed potent activity with 90% inhibition at a concentration of 50 µM. nih.govresearchgate.net The distinct inhibition curve of macrocarpal C is suggested to be a result of its self-aggregation in solution. nih.govnih.govresearchgate.net

HIV-Reverse Transcriptase (RTase) Inhibition: (-)-Macrocarpal D, along with other macrocarpals (A, B, C, and E), has been identified as an inhibitor of HIV-RTase. chemfaces.com

Table 1: Enzyme Inhibition by Macrocarpals

| Compound | Target Enzyme | Inhibition | Concentration |

| Macrocarpal A | DPP-4 | 30% | 500 µM |

| Macrocarpal B | DPP-4 | 30% | 500 µM |

| Macrocarpal C | DPP-4 | 90% | 50 µM |

| (-)-Macrocarpal D | HIV-RTase | - | - |

Cell-Based Assays for Antimicrobial and Antifungal Activity

The antimicrobial and antifungal properties of macrocarpals have been evaluated through various cell-based assays.

Antibacterial Activity: (-)-Macrocarpal D has demonstrated antibacterial activity against several bacterial strains. chemfaces.commedchemexpress.com The minimum inhibitory concentrations (MICs) were determined to be 1.56 µg/mL for Staphylococcus aureus FAD209P and Micrococcus luteus ATCC9341, 0.78 µg/mL for Bacillus subtilis PCI2l9, and 1.56 µg/mL for Mycobacterium smegmatis ATCC607. medchemexpress.com Macrocarpal A has also been identified as a novel antibacterial compound. researchgate.net

Antifungal Activity: Macrocarpal C has shown significant antifungal activity against the dermatophyte Trichophyton mentagrophytes. nih.govnih.gov Its mode of action involves increasing the permeability of the fungal membrane, boosting the production of intracellular reactive oxygen species (ROS), and inducing apoptosis through DNA fragmentation. nih.govnih.gov

Table 2: Antimicrobial Activity of (-)-Macrocarpal D

| Bacterial Strain | MIC (µg/mL) |

| Staphylococcus aureus FAD209P | 1.56 |

| Micrococcus luteus ATCC9341 | 1.56 |

| Bacillus subtilis PCI2l9 | 0.78 |

| Mycobacterium smegmatis ATCC607 | 1.56 |

In Vivo Studies in Non-Human Models for Biological Efficacy

Currently, there is no publicly available information from the provided search results regarding in vivo studies of (-)-Macrocarpal D in non-human models for biological efficacy.

Comparative Analysis with Known Bioactive Compounds

The bioactivity of macrocarpals has been compared to other known compounds in the context of their therapeutic potential.

Comparison with other DPP-4 Inhibitors: The DPP-4 inhibitory activity of macrocarpal C was compared to diprotin A, a known DPP-4 inhibitor, which showed 30% inhibition at 25 µM. researchgate.net While various synthetic DPP-4 inhibitors have been developed for the treatment of type-2 diabetes, macrocarpals represent a class of natural inhibitors. nih.govnih.gov

Comparison with Antifungal Agents: The antifungal efficacy of macrocarpal C against T. mentagrophytes was found to be more potent than the conventional antifungal drug terbinafine (B446) hydrochloride and the positive control nystatin (B1677061) at the same minimum inhibitory concentration (MIC). nih.gov Macrocarpal C led to a 69.2% increase in the uptake of SYTOX® Green into the fungal cells at 1x MIC, indicating greater membrane permeabilization. nih.gov

Future Research Directions and Translational Perspectives Non Clinical

Further Elucidation of Undefined Biosynthetic Pathways

(-)-Macrocarpal D is a complex meroterpenoid, a class of natural products derived from mixed biosynthetic pathways. It is understood to be a plant secondary metabolite originating from Eucalyptus species. biosynth.com Structurally, it consists of a phloroglucinol (B13840) dialdehyde (B1249045) moiety linked to a diterpene unit. tandfonline.com While the general precursors are known, the precise enzymatic steps and genetic underpinnings of its biosynthesis remain largely undefined.

From a biosynthetic perspective, it has been suggested that some macrocarpals are derivatives of others; for instance, macrocarpal G may be formed through the dehydration of macrocarpal A or its isomers. tandfonline.com This indicates a closely related and branched biosynthetic network. Future research should prioritize the identification and characterization of the specific enzymes, such as terpene synthases (TPS) and polyketide synthases (PKS), responsible for constructing the diterpene skeleton and the phloroglucinol core, respectively. nih.gov Unraveling this pathway is crucial, as it not only deepens our fundamental understanding of plant biochemistry but also provides the genetic tools necessary for the biotechnological production approaches discussed later.

Development of Novel and Efficient Synthetic Routes

The reliance on extraction from natural sources presents significant challenges for obtaining pure (-)-Macrocarpal D in large quantities. The isolation of specific macrocarpals, such as macrocarpal C, in a pure form has been reported as difficult. nih.gov This limitation hinders comprehensive biological evaluation and preclinical development. While some progress has been made in the semisynthesis of analogues, such as the selective dehydration of macrocarpal A to yield macrocarpal C, a complete and efficient total synthesis of (-)-Macrocarpal D has yet to be reported. nih.gov

Future synthetic chemistry efforts should focus on developing robust and scalable total synthesis strategies. This would involve creating novel methodologies for constructing the complex, polycyclic diterpene core and for the C-C bond formation between the terpene and phloroglucinol units. An efficient synthetic route would provide reliable access to (-)-Macrocarpal D and also enable the production of designed analogues that are not accessible through isolation or semisynthesis, thereby supporting advanced structure-activity relationship studies.

Advanced Structure-Activity Relationship Investigations through Analogue Libraries

Preliminary evidence already points to a clear structure-activity relationship (SAR) among the macrocarpal family. For example, studies on macrocarpals A, B, and C revealed that macrocarpal C possesses the highest inhibitory activity against the enzyme dipeptidyl peptidase 4 (DPP-4). nih.govresearchgate.net This natural variation underscores the potential for enhancing biological activity through targeted chemical modifications.

A systematic exploration of the SAR is a critical next step. This can be achieved by creating analogue libraries through a combination of total synthesis, semisynthesis, and derivatization of the natural product. nih.gov Key modifications could include altering the substitution patterns on the phloroglucinol ring, modifying the functional groups on the diterpene scaffold, and exploring different stereochemical configurations. nih.gov Screening these libraries against various biological targets would generate crucial data to identify the specific structural features (pharmacophores) responsible for activity and selectivity, paving the way for the design of next-generation compounds with optimized properties.

Exploration of New Molecular Targets and Signaling Pathways

The known biological activities of (-)-Macrocarpal D are promising but limited in scope. It has been identified as an inhibitor of HIV reverse transcriptase (HIV-RTase) and exhibits antibacterial activity against Gram-positive bacteria by disrupting microbial cell membranes and inhibiting enzymes. biosynth.comchemfaces.com Closely related compounds, macrocarpals A-C, have been identified as inhibitors of DPP-4, a target for type-2 diabetes treatment. nih.govresearchgate.net Furthermore, there is emerging research suggesting potential anti-inflammatory and antioxidant capabilities for the compound class. biosynth.com

Given this spectrum of activity, it is highly probable that (-)-Macrocarpal D and its analogues interact with a wider range of molecular targets than currently known. Future research should employ modern chemical biology and proteomic approaches to perform unbiased target deconvolution studies. Investigating the compound's effects on various cellular signaling pathways, such as those involved in inflammation (e.g., MAPK, NF-κB) or metabolic regulation, could reveal novel mechanisms of action and open up entirely new therapeutic applications. nih.gov

Biotechnological Production and Metabolic Engineering Approaches

The industrial supply of many complex plant natural products (PNPs) is often hampered by low yields from natural sources, overexploitation of plant resources, and susceptibility to environmental factors. rsc.org Biotechnological production offers a sustainable and scalable alternative. By harnessing the power of metabolic engineering, the entire biosynthetic pathway for (-)-Macrocarpal D could be reconstituted in a heterologous host, such as the bacterium Escherichia coli or the yeast Saccharomyces cerevisiae. rsc.orgscilit.com

This approach first requires the full elucidation of the biosynthetic pathway genes, as detailed in section 8.1. Once identified, these genes can be transferred into a microbial chassis, which can then be optimized through metabolic engineering techniques to maximize the production of (-)-Macrocarpal D. This strategy has been successfully applied to other complex natural products and represents a highly promising avenue for ensuring a stable and cost-effective supply of the compound for research and potential future commercialization. rsc.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.